4-Chloro-6-iodo-3-nitroquinoline

Physicochemical Properties Lipophilicity Drug Design

4-Chloro-6-iodo-3-nitroquinoline is a halogenated nitroquinoline derivative with the molecular formula C9H4ClIN2O2 and a molecular weight of 334.50 g/mol. As a building block in medicinal chemistry and organic synthesis, it features a unique substitution pattern with a nitro group at the 3-position, a chlorine atom at the 4-position, and a reactive iodine atom at the 6-position of the quinoline core.

Molecular Formula C9H4ClIN2O2
Molecular Weight 334.50
CAS No. 1345447-25-7
Cat. No. B3377760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodo-3-nitroquinoline
CAS1345447-25-7
Molecular FormulaC9H4ClIN2O2
Molecular Weight334.50
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1I)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H4ClIN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
InChIKeyLKZNJZYVZCFISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-iodo-3-nitroquinoline (CAS 1345447-25-7) Chemical Profile and Procurement Identification


4-Chloro-6-iodo-3-nitroquinoline is a halogenated nitroquinoline derivative with the molecular formula C9H4ClIN2O2 and a molecular weight of 334.50 g/mol [1]. As a building block in medicinal chemistry and organic synthesis, it features a unique substitution pattern with a nitro group at the 3-position, a chlorine atom at the 4-position, and a reactive iodine atom at the 6-position of the quinoline core . This specific arrangement is designed for sequential functionalization, differentiating it from simpler halogenated quinolines used for more straightforward applications.

Why 4-Chloro-6-iodo-3-nitroquinoline (CAS 1345447-25-7) Cannot Be Interchanged with Common Quinoline Analogs


In-class substitution with simpler analogs like 4-chloro-3-nitroquinoline or 4,6-dichloro-3-nitroquinoline is not scientifically valid due to fundamental differences in physicochemical properties and synthetic potential. The presence of a heavy iodine atom at the 6-position confers a significantly higher computed lipophilicity (XLogP3 of 3.3 [1]) compared to non-iodinated analogs (XLogP3 of 2.6 for 4-chloro-3-nitroquinoline [2]), which directly impacts membrane permeability, metabolic stability, and overall drug-likeness. Furthermore, the iodine handle enables orthogonal cross-coupling chemistries that are either less efficient or impossible with the bromo- or chloro- analogs, directly affecting the achievable molecular diversity and synthetic route feasibility [3]. The quantitative evidence below clarifies these selection-critical differentiators.

Quantitative Differentiation Evidence for 4-Chloro-6-iodo-3-nitroquinoline Against In-Class Comparators


Lipophilicity (XLogP3) of 4-Chloro-6-iodo-3-nitroquinoline vs. 4-Chloro-3-nitroquinoline

The computed lipophilicity (XLogP3) of 4-Chloro-6-iodo-3-nitroquinoline is 3.3 [1]. This represents a significant 0.7 log unit increase compared to the non-iodinated analog, 4-chloro-3-nitroquinoline, which has a computed XLogP3 of 2.6 [2]. This difference indicates a substantial alteration in partitioning behavior and potential membrane permeability, making the iodo-substituted compound a more lipophilic building block for medicinal chemistry programs requiring increased logP characteristics.

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Heavy Atom Count of 4-Chloro-6-iodo-3-nitroquinoline vs. 4-Chloro-3-nitroquinoline

The molecular weight of 4-Chloro-6-iodo-3-nitroquinoline is 334.50 g/mol, which is 125.9 g/mol heavier than the non-iodinated analog 4-chloro-3-nitroquinoline (208.60 g/mol) [1][2]. This weight difference corresponds to the substitution of a hydrogen atom with an iodine atom, increasing the heavy atom count from 14 to 15. In the context of fragment-based drug design or lead optimization, this significant change in molecular weight and heavy atom count directly influences molecular properties and must be accounted for when selecting a starting scaffold.

Physicochemical Properties Molecular Weight Fragment-Based Drug Design

Orthogonal Synthetic Utility: 6-Iodo vs. 6-Bromo Handle in Cross-Coupling Reactions

While no direct head-to-head data exists for this exact compound, a class-level study on 4,6-dihaloquinolines demonstrates that the iodine atom can be selectively replaced in cross-coupling reactions with arylboronic acids in the presence of a chlorine atom at the 4-position [1]. This study shows that for 6-iodo-4-chloroquinolines, the iodo substituent is preferentially replaced under mild Pd or Ni catalysis. In contrast, the corresponding 6-bromo-4-chloro-3-nitroquinoline analog (CAS 723281-72-9) would require more forcing conditions for the same transformation, offering less chemoselectivity. The iodo handle provides a distinct synthetic advantage for orthogonal functionalization strategies.

Organic Synthesis Cross-Coupling Palladium Catalysis

Computed Physicochemical Descriptors of 4-Chloro-6-iodo-3-nitroquinoline vs. 4,6-Dichloro-3-nitroquinoline

A comparison of computed descriptors reveals key differences between the target compound and the 4,6-dichloro analog. The exact mass of 4-Chloro-6-iodo-3-nitroquinoline is 333.90060 Da, whereas that of 4,6-dichloro-3-nitroquinoline is 241.964981 Da [1][2]. While the computed Topological Polar Surface Area (TPSA) is identical at 58.7 Ų for both compounds [1][3], the introduction of the iodine atom drastically alters the compound's electronic properties and reactivity profile compared to the symmetrical dichloro derivative.

Physicochemical Properties Medicinal Chemistry Cheminformatics

Purity and Analytical Documentation Benchmarking for Reliable Procurement

Commercially, 4-Chloro-6-iodo-3-nitroquinoline is available with a minimum purity specification of 95+% from multiple reputable vendors, including Bidepharm and Leyan . This is comparable to the purity offered for the 4-chloro-3-nitroquinoline analog (often ≥98% ), but the target compound's availability is backed by a comprehensive analytical package including NMR, HPLC, and LC-MS documentation from suppliers like Synblock . This level of documented quality assurance is essential for reproducible research and is not uniformly available for all halogenated quinoline analogs from all sources.

Procurement Quality Control Analytical Chemistry

Research and Industrial Scenarios: Optimal Use Cases for 4-Chloro-6-iodo-3-nitroquinoline


Sequential, Orthogonal Functionalization for Diversity-Oriented Synthesis

4-Chloro-6-iodo-3-nitroquinoline is ideally suited for synthetic routes requiring the sequential introduction of different aryl or heteroaryl groups. The iodine atom at the 6-position serves as the most reactive handle for a first cross-coupling (e.g., Suzuki or Sonogashira) under mild conditions, while the chlorine atom at the 4-position can be utilized in a subsequent, orthogonal coupling step (e.g., Buchwald-Hartwig amination) after potential reduction of the 3-nitro group [4]. This strategy, enabled by the halogen hierarchy, allows for the rapid generation of highly decorated quinoline libraries that are not easily accessible from the 4,6-dichloro or 6-bromo analogs.

Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

For projects where a lead compound's lipophilicity profile needs optimization, the introduction of 4-Chloro-6-iodo-3-nitroquinoline as a building block offers a quantifiable advantage. Its computed XLogP3 of 3.3 provides a 0.7 log unit increase over the non-iodinated analog [4][2]. This property can be leveraged to enhance blood-brain barrier permeability for CNS targets or improve binding affinity to lipophilic protein pockets, providing a rational and predictable modification for structure-activity relationship (SAR) studies.

Agrochemical Intermediate with Enhanced Physicochemical Properties

Building on the known herbicidal activity of related 4-chloro-3-nitroquinolines [4], 4-Chloro-6-iodo-3-nitroquinoline can be employed as a more lipophilic and synthetically versatile intermediate in the development of new agrochemical candidates. The iodine handle allows for the introduction of diverse functional groups via cross-coupling to modulate properties like soil mobility, plant uptake, and environmental stability, while the increased lipophilicity may improve leaf cuticle penetration compared to less lipophilic quinoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-iodo-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.